5-Bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene
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Overview
Description
5-Bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene is an organic compound with the molecular formula C7H4Br2FNO2. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method includes the bromination of 2-(bromomethyl)-1-fluoro-3-nitrobenzene using bromine in the presence of a catalyst such as iron powder. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 5-bromo-2-(bromomethyl)-1-fluoro-3-aminobenzene.
Coupling Reactions: Formation of biaryl compounds with various functional groups.
Scientific Research Applications
5-Bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds for studying biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: In the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene depends on its chemical reactivity. The presence of electron-withdrawing groups like nitro and fluoro enhances its electrophilicity, making it susceptible to nucleophilic attacks. The bromine atoms facilitate various substitution reactions, allowing the compound to act as a versatile building block in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyrimidine: Another brominated compound used in organic synthesis.
5-Bromo-2-methoxyphenol: Used as an intermediate in the synthesis of pharmaceuticals.
5-Bromo-2-iodopyrimidine: Utilized in selective palladium-catalyzed cross-coupling reactions.
Uniqueness
5-Bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring, which imparts distinct reactivity and versatility in chemical transformations. This makes it a valuable intermediate in the synthesis of a wide range of complex molecules.
Properties
Molecular Formula |
C7H4Br2FNO2 |
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Molecular Weight |
312.92 g/mol |
IUPAC Name |
5-bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene |
InChI |
InChI=1S/C7H4Br2FNO2/c8-3-5-6(10)1-4(9)2-7(5)11(12)13/h1-2H,3H2 |
InChI Key |
CQDSHYFNSAVOOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CBr)F)Br |
Origin of Product |
United States |
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